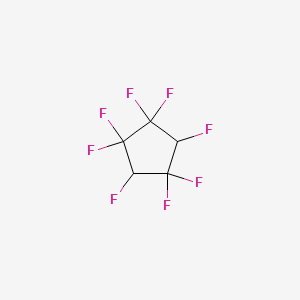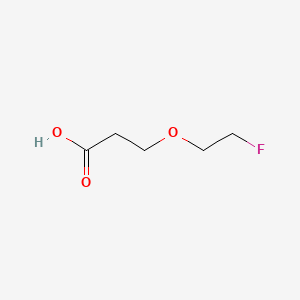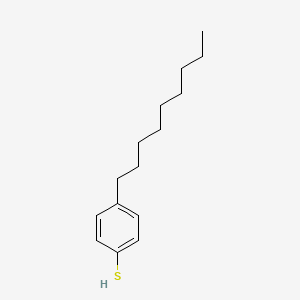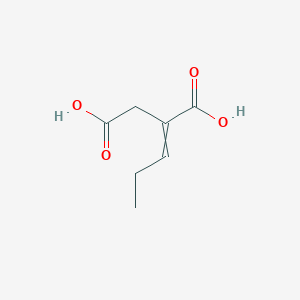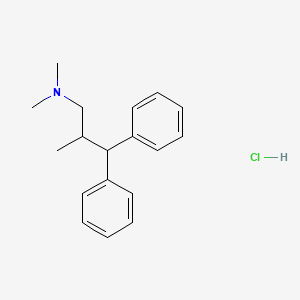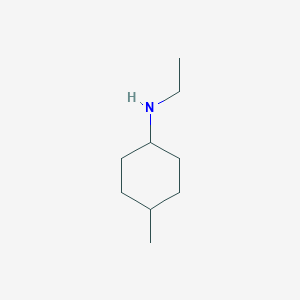
(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene is a naturally occurring organic compound. It is a type of monoterpene, which is a class of terpenes consisting of two isoprene units. This compound is known for its presence in essential oils and has a characteristic aroma. It is commonly found in plants such as ginger and other aromatic herbs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene can be achieved through various methods. One common approach involves the cyclization of a suitable precursor under acidic conditions. For example, the cyclization of geranyl acetate in the presence of a strong acid like sulfuric acid can yield the desired compound. The reaction typically requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants that naturally contain this compound. Steam distillation is a widely used method for extracting essential oils. The extracted oil is then subjected to fractional distillation to isolate and purify this compound.
Chemical Reactions Analysis
Types of Reactions
(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons are the primary products.
Substitution: Halogenated derivatives are formed.
Scientific Research Applications
(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its role in plant metabolism and its effects on plant-insect interactions.
Medicine: Research has shown potential anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: It is used in the fragrance and flavor industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of (5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can modulate enzyme activity and interact with cell membranes. The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
- (1S,5S)-2-Methyl-5-(1-methylethenyl)-cyclohexen-2-ol
- 1-Methyl-4-(1-methylethenyl)-cyclohexene
- 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
Uniqueness
(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene is unique due to its specific stereochemistry and the presence of a methylethenyl group. This configuration imparts distinct chemical and biological properties compared to its isomers and other similar compounds. Its presence in essential oils and its role in plant defense mechanisms further highlight its uniqueness.
Properties
Molecular Formula |
C10H14 |
|---|---|
Molecular Weight |
134.22 g/mol |
IUPAC Name |
(5S)-2-methyl-5-prop-1-en-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4-6,10H,1,7H2,2-3H3/t10-/m1/s1 |
InChI Key |
NJLNIOKPXKKALD-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC[C@@H](C=C1)C(=C)C |
Canonical SMILES |
CC1=CCC(C=C1)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-](/img/structure/B13416830.png)
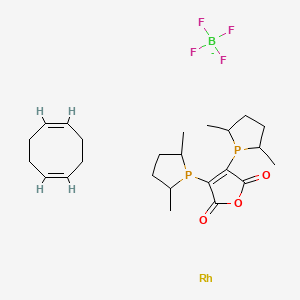
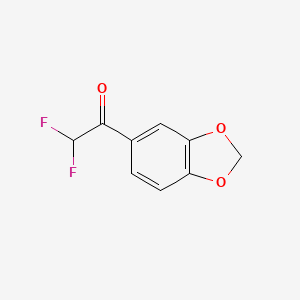

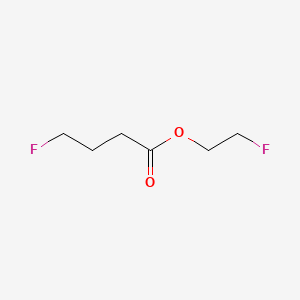
![methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13416856.png)
